N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O2/c1-31-19-7-6-16(23)12-18(19)26-22(30)20-21(14-8-10-25-11-9-14)29(28-27-20)13-15-4-2-3-5-17(15)24/h2-12H,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJYJEZKOIRYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Formation of Intermediates: The initial steps often include the preparation of intermediate compounds through reactions such as halogenation, nitration, and amination.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,3-triazole core exhibits characteristic reactivity patterns:
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Electrophilic substitution : Occurs preferentially at C-5 due to electron-deficient nature of the ring
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N-alkylation : The N-1 position participates in alkylation reactions under basic conditions
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Coordination chemistry : Acts as a ligand for transition metals through N2 and N3 atoms
Table 1 : Triazole reactivity parameters
| Reaction Type | Conditions | Products |
|---|---|---|
| N-alkylation | K2CO3/DMF, 80°C | Quaternary ammonium derivatives |
| Electrophilic bromination | Br2/CHCl3, 0°C | 5-bromo substituted analog |
| Metal complexation | CuI, Et3N, room temperature | Cu(I)-triazole coordination complexes |
Carboxamide Group Transformations
The C4-carboxamide undergoes three primary reactions:
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Reduction :
LiAlH4 reduces carboxamide to amine:
Aromatic Substituent Reactivity
Methoxy group :
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Demethylation with BBr3 produces catechol derivatives
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Directed ortho-metallation enables functionalization
Chlorophenyl ring :
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Suzuki coupling at para-position to chlorine
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Nucleophilic aromatic substitution (SNAr) under forcing conditions
Fluorobenzyl group :
-
Resists electrophilic substitution due to strong C-F bond
Pyridine Ring Modifications
The pyridin-4-yl group at C5:
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Undergoes N-oxidation with mCPBA
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Participates in metal-catalyzed cross couplings
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Forms charge-transfer complexes with electron-deficient aromatics
Table 2 : Pyridine reactivity observations
| Reaction | Yield (%) | Conditions |
|---|---|---|
| N-oxidation | 78 | mCPBA/CH2Cl2, 0°C |
| Suzuki coupling | 65 | Pd(PPh3)4, K2CO3, 80°C |
| Quaternization | 92 | MeI, reflux |
Stability Considerations
Critical degradation pathways include:
-
Photodegradation : Triazole ring decomposition under UV light
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Oxidative dimerization : Occurs via radical intermediates
Accelerated stability data :
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 1 mo | 2.1 | Hydrolyzed carboxamide |
| 0.1M HCl, 24h | 18.7 | Carboxylic acid derivative |
| UV light, 48h | 34.9 | Ring-opened byproducts |
Synthetic Utility
Key intermediates generated through controlled reactions:
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that compounds with a triazole scaffold exhibit potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain synthesized triazole hybrids were found to be more effective than standard antibiotics such as ciprofloxacin and vancomycin, showcasing minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against resistant strains .
Antifungal Properties
The triazole structure is particularly well-known for its antifungal properties. The compound has potential applications in treating fungal infections due to its ability to inhibit fungal cell wall synthesis and disrupt membrane integrity. Studies have shown that triazole derivatives can outperform traditional antifungal agents like fluconazole in specific contexts .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives indicate promising results. The compound has been tested against various cancer cell lines, showing antiproliferative effects at concentrations around 10 μM. Notably, some derivatives have been reported to exhibit selective toxicity towards cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in substituents on the triazole ring and attached phenyl groups significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| 5-Chloro Group | Enhances antibacterial activity |
| 2-Methoxy Group | Increases solubility and bioavailability |
| Pyridine Ring | Contributes to enhanced binding affinity to target enzymes |
Research indicates that specific modifications can lead to improved potency against resistant strains and reduced side effects .
Clinical Trials
Several clinical studies have been initiated to assess the safety and efficacy of triazole derivatives in treating resistant infections. Initial results suggest favorable outcomes with reduced resistance development compared to conventional therapies.
Laboratory Findings
Laboratory investigations have consistently shown that compounds similar to N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide possess significant antibacterial and antifungal properties. For example, a study highlighted a derivative's effectiveness against a panel of fungal pathogens with MIC values lower than those of established antifungals .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of Glycogen Synthase Kinase-3 (GSK-3) . This enzyme plays a crucial role in various cellular pathways, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, the compound can modulate these pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: can be compared with other GSK-3 inhibitors, such as:
CHIR-99021: A potent and selective GSK-3 inhibitor with similar biological activity.
SB-216763: Another GSK-3 inhibitor with distinct structural features.
AR-A014418: Known for its specificity towards GSK-3 and its use in various research studies.
The uniqueness of This compound lies in its specific molecular structure, which provides distinct binding properties and biological activity compared to other similar compounds .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against various bacterial strains and fungi. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have reported that the compound exhibits MIC values ranging from 4 to 16 μg/mL against several strains of bacteria including Staphylococcus aureus and Escherichia coli .
- Fungal Activity : It has shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents .
Anticancer Activity
Research indicates that this triazole derivative may possess anticancer properties. Mechanistic studies suggest that it induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. Notably, it has been tested against various cancer cell lines with promising results .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and fungal growth.
- Cell Membrane Disruption : It disrupts microbial membranes, leading to cell lysis and death .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against a panel of clinical isolates. The results indicated a broad-spectrum activity with a notable potency against Gram-positive bacteria .
- Anticancer Studies : In vitro studies on human cancer cell lines revealed that treatment with this triazole derivative led to significant reductions in cell viability, highlighting its potential as a therapeutic agent in oncology .
Summary of Research Findings
Q & A
Q. What intellectual property considerations arise when publishing findings on this compound?
- Methodology : Conduct a prior-art search using patent databases (e.g., USPTO, Espacenet) to avoid infringement. Focus claims on novel synthetic methods or unexpected bioactivities, emphasizing comparative data with structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
